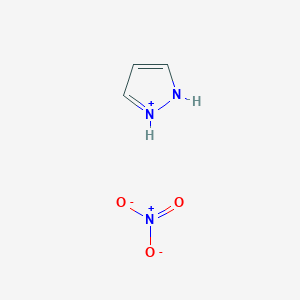
1H-Pyrazol-2-ium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazol-2-ium nitrate is a useful research compound. Its molecular formula is C3H5N3O3 and its molecular weight is 131.091. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1H-Pyrazol-2-ium nitrate, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for various interactions within biological systems, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound can be represented by the molecular formula C3H6N3+⋅NO3−. The positive charge on the nitrogen atom contributes to its interactions with biological targets, while the nitrate group may influence its solubility and stability in physiological conditions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, derivatives of pyrazoles have been reported to show activity against various bacterial strains. In a comparative study, this compound demonstrated an IC50 value of approximately 43 µM against specific fungal pathogens, highlighting its potential as an antifungal agent .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. Research has shown that compounds related to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study indicated that certain pyrazole derivatives could reduce inflammation markers significantly in experimental models .
Cancer Treatment Potential
The potential use of this compound in cancer therapy has been explored due to its inhibitory effects on tyrosine kinases. These enzymes are often overexpressed in cancer cells, leading to uncontrolled proliferation. Pyrazole derivatives have been found to inhibit these kinases effectively, suggesting a pathway for therapeutic development against various cancers .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It has been observed that pyrazole derivatives can modulate ROS levels, which are critical in cellular signaling and apoptosis.
- Hydrogen Bonding Interactions : The structural features of this compound allow for extensive hydrogen bonding, enhancing its interaction with biological macromolecules .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abdellatif et al. (2018) | Demonstrated anti-inflammatory activity through COX inhibition. |
| Ansari et al. (2017) | Reported antimicrobial effects with significant inhibition against bacterial strains. |
| Feng et al. (2008) | Identified potential as a tyrosine kinase inhibitor for cancer treatment. |
属性
IUPAC Name |
1H-pyrazol-2-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.NO3/c1-2-4-5-3-1;2-1(3)4/h1-3H,(H,4,5);/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLWJYYMDUIEJ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN[NH+]=C1.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














